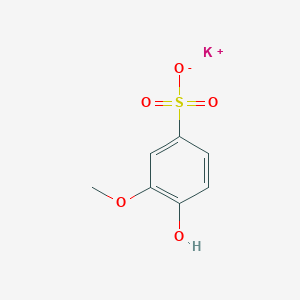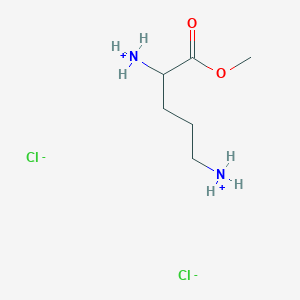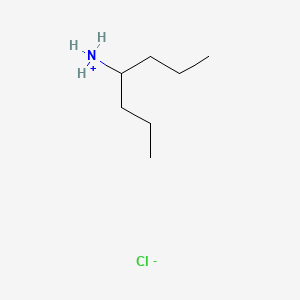
4-Heptylamine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Heptylamine, hydrochloride can be synthesized through several methods. One common method involves the reduction of heptaldoxime using sodium and alcohol. The process involves heating a solution of heptaldoxime in absolute alcohol and adding sodium strips to the boiling mixture. The resulting amine is then distilled and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanonitrile. This method involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and primary amines.
Substitution: Various substituted heptanes depending on the reagents used.
Applications De Recherche Scientifique
4-Heptylamine, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Butylamine: A shorter-chain amine with similar basic properties.
Hexylamine: Another straight-chain amine with one less carbon atom.
Octylamine: A longer-chain amine with one more carbon atom.
Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Heptylamine hydrochloride involves the reaction of 1-Bromohexane with Ammonia gas followed by treatment with Hydrochloric acid.", "Starting Materials": [ "1-Bromohexane", "Ammonia gas", "Hydrochloric acid" ], "Reaction": [ "1. 1-Bromohexane is reacted with excess Ammonia gas in anhydrous conditions to form 4-Heptylamine.", "2. The resulting 4-Heptylamine is then treated with Hydrochloric acid to form 4-Heptylamine hydrochloride salt.", "3. The salt is then filtered and dried to obtain the final product." ] } | |
Numéro CAS |
40755-14-4 |
Formule moléculaire |
C7H18ClN |
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |
Clé InChI |
UNEPJNUFVDMRKA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)[NH3+].[Cl-] |
SMILES canonique |
CCCC(CCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7829729.png)
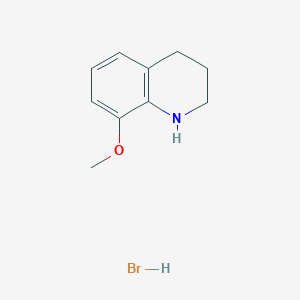

![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)
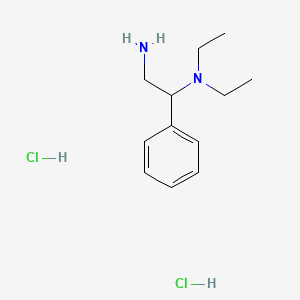
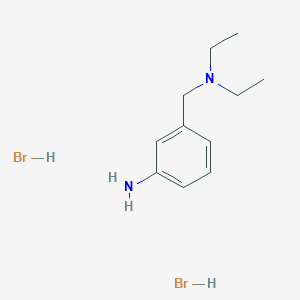
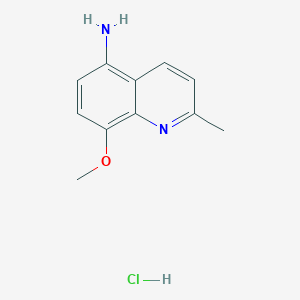
![4-[(Isopropylamino)methyl]benzoic acid hydrochloride](/img/structure/B7829780.png)
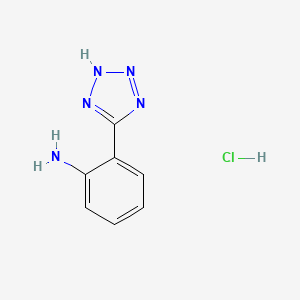
![{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)
